molecular formula C8H8O3S B1416189 (2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid CAS No. 915923-92-1

(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid

Cat. No. B1416189
M. Wt: 184.21 g/mol
InChI Key: STCGIEGJYVFIQZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrylic acid and its derivatives are commonly used in the production of polymers, coatings, adhesives, and sealants . They can also be used in the synthesis of hydrogels, which have applications in biomedical fields .


Synthesis Analysis

While the specific synthesis process for “(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid” is not available, acrylic acid derivatives can be synthesized through various methods. For example, thermo- and pH-sensitive poly[(N,N-diethylacrylamide)-co-(acrylic acid)] hydrogels were prepared by free radical copolymerization in aqueous solution using poly(ethylene glycol) as a pore-forming agent .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as Fourier transform infrared spectroscopy and scanning electron microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, hydrogels with high mechanical strength were prepared using hydrophobic SiO2 nanoparticles modified with octadecyltrimethoxysilane .

Scientific Research Applications

Biotechnological Production

Lactic acid serves as a critical starting point for producing valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through chemical and biotechnological routes. Research highlights the potential of biotechnological processes in producing these derivatives, promising a greener future by potentially replacing chemical routes with more sustainable biological methods (Gao, Ma, & Xu, 2011).

Material Science and Biomedical Use

Acrylic acid and its derivatives play a crucial role in polymer science, especially in creating biocompatible materials. Plasma polymerization of acrylic acid, for instance, produces thin films with carboxylic acid functional groups. These are highly attractive for biomedical applications, stimulating cell adhesion and proliferation, and paving the way for advancements in tissue regeneration and biomolecule immobilization processes (Bitar, Cools, De Geyter, & Morent, 2018).

Environmental Sustainability

The push towards environmental sustainability is evident in the exploration of biomass as a source for acrylamide and acrylic acid, with research reviewing the best results in catalytic processes using biomass-derived molecules. Although bio-based processes are not yet commercially competitive due to high energy costs, ongoing research aims to optimize these processes, reducing costs and expanding application areas (Grasselli & Trifiró, 2017).

Polymer Chemistry

The review and development of polymethacrylimides (PMIs) and polyacrylimides via intramolecular thermal imidisation highlight the potential for creating cost-effective materials with broad applications. This research underpins the development of novel materials with improved properties, significantly impacting various industrial sectors (Kazantsev, Shirshin, Kornienko, & Sivokhin, 2020).

properties

IUPAC Name

(E)-3-[4-(hydroxymethyl)thiophen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-4-6-3-7(12-5-6)1-2-8(10)11/h1-3,5,9H,4H2,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGIEGJYVFIQZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1CO)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid
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(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid
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(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid
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(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid
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(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid
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(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid

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